molecular formula C8H10FNO B13528284 2-(Dimethylamino)-4-fluorophenol

2-(Dimethylamino)-4-fluorophenol

Cat. No.: B13528284
M. Wt: 155.17 g/mol
InChI Key: WTKPUGBHVWRKBH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-fluorophenol is an organic compound that features both a dimethylamino group and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-fluorophenol typically involves the introduction of the dimethylamino group and the fluorine atom onto a phenol ring. One common method involves the reaction of 4-fluorophenol with dimethylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(Dimethylamino)-4-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-fluorophenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Similar in structure but lacks the fluorine atom.

    4-Fluoroaniline: Contains the fluorine atom but lacks the dimethylamino group.

    2-(Dimethylamino)phenol: Similar but without the fluorine substitution.

Uniqueness

2-(Dimethylamino)-4-fluorophenol is unique due to the presence of both the dimethylamino group and the fluorine atom on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-(dimethylamino)-4-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,1-2H3

InChI Key

WTKPUGBHVWRKBH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)F)O

Origin of Product

United States

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